

In-Depth Technical Guide: 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile

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Compound of Interest

Compound Name: 1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile

Cat. No.: B1354457

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, representative synthetic methodologies, and biological relevance of **1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile**, a key heterocyclic scaffold in medicinal chemistry.

Core Molecular Data

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. Its molecular structure, comprised of fused pyrrole and pyridine rings, makes it a valuable building block in the design of bioactive molecules. The key quantitative data for this compound are summarized below.

Property	Value
Molecular Formula	C ₈ H ₅ N ₃
Molecular Weight	143.15 g/mol
Monoisotopic Mass	143.048347 g/mol

Representative Experimental Protocols

While specific, detailed synthetic protocols for **1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile** are not extensively documented in open literature, a common and effective method for the introduction of a nitrile group onto a heterocyclic core is through palladium-catalyzed cyanation of a halogenated precursor. The following is a representative protocol based on analogous reactions.

Protocol: Palladium-Catalyzed Cyanation for Synthesis of **1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile**

This protocol describes a plausible synthetic route starting from a 3-halo-1H-pyrrolo[2,3-b]pyridine precursor.

1. Materials and Reagents:

- 3-Bromo-1H-pyrrolo[2,3-b]pyridine (or 3-iodo-1H-pyrrolo[2,3-b]pyridine)
- Zinc cyanide ($Zn(CN)_2$)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$])
- Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc))
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions

2. Reaction Setup:

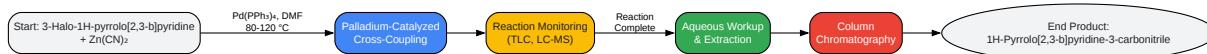
- To a dry reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), zinc cyanide (0.6 eq), and the palladium catalyst (0.05 eq).
- Seal the vessel and purge with an inert gas for 10-15 minutes.
- Add the anhydrous, degassed solvent via syringe.

3. Reaction Conditions:

- Heat the reaction mixture to a temperature between 80-120 °C.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

4. Workup and Purification:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine to remove residual solvent and salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel to yield the final product, **1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile**.



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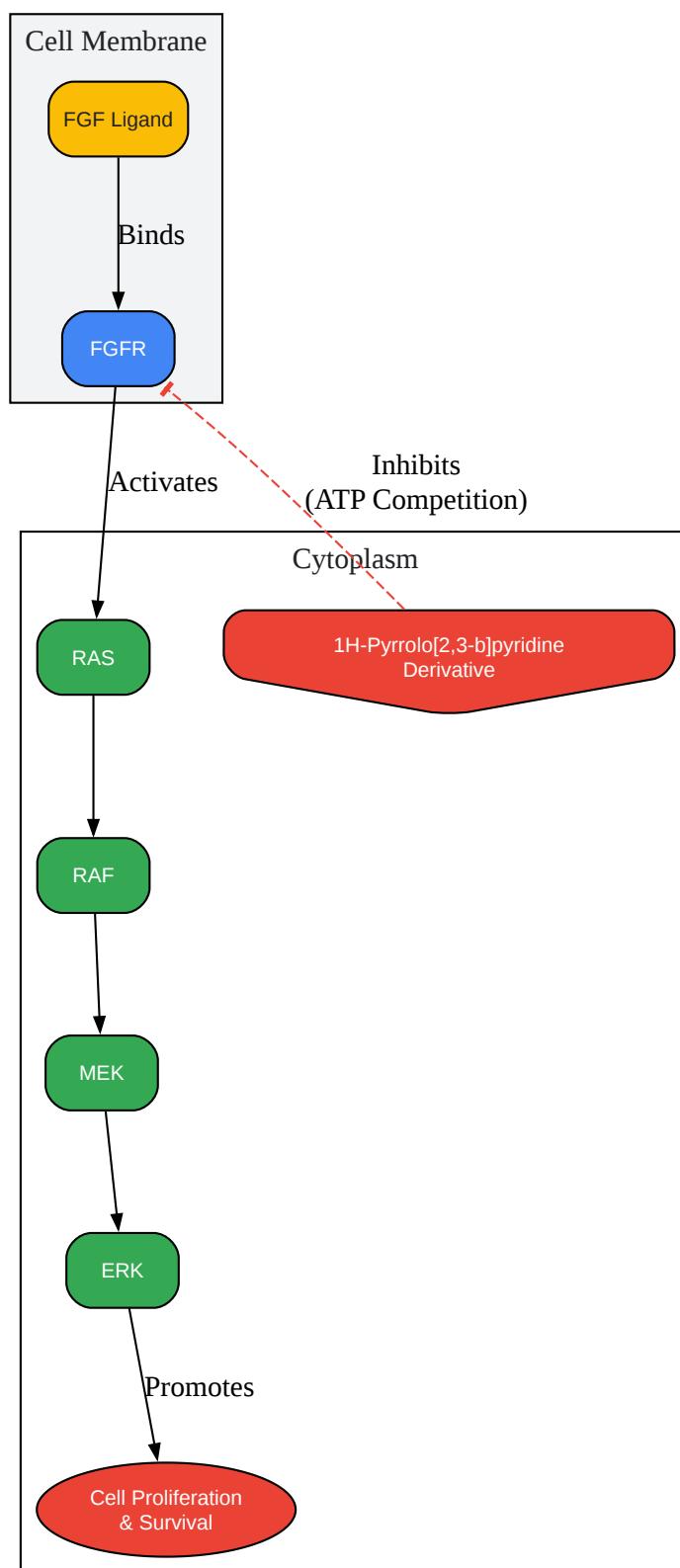
Synthetic Workflow for **1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile**.

Biological Significance and Signaling Pathways

The **1H-pyrrolo[2,3-b]pyridine** scaffold is a key pharmacophore found in numerous kinase inhibitors. Derivatives of this structure have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention.

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, which activates downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway. This pathway plays a crucial role in cell proliferation, differentiation, and

survival. Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core can bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.



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FGFR Signaling Pathway and Point of Inhibition.

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